molecular formula C10H12Li4N5O12P3S B13391918 ATPgammaS tetralithium salt

ATPgammaS tetralithium salt

Cat. No.: B13391918
M. Wt: 547.1 g/mol
InChI Key: DWQFDOIBOYDYKH-UHFFFAOYSA-J
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Description

Agonist Activity at P2 Purinergic Receptor Subtypes

Purinergic receptors are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families. ATPγS exhibits distinct agonist profiles across these subtypes, offering insights into receptor-specific signaling mechanisms.

P2X Receptor Activation

ATPγS demonstrates significant activity at the P2X7 receptor, a key mediator of inflammatory responses and calcium signaling. In DC2 cells, ATPγS induces intracellular calcium influx with a half-maximal effective concentration (EC~50~) of 10.3 µM, a potency comparable to benzoylbenzoyl-ATP (BzATP), a canonical P2X7 agonist. Pretreatment with P2X7 antagonists such as A438079 (75 µM) abolishes this calcium response, confirming receptor specificity. Unlike ATP, which rapidly hydrolyzes extracellularly, ATPγS sustains P2X7 activation, facilitating prolonged study of downstream effects like inflammasome assembly and cytokine release.

P2Y Receptor Modulation

Within the P2Y receptor family, ATPγS exhibits subtype-specific efficacy. At the human P2Y2 receptor, ATPγS acts as a partial agonist with reduced potency compared to endogenous ATP (EC~50~ = 0.085 µM for ATP vs. ~2.30 µM for ATPγS). This diminished activity arises from steric hindrance caused by the thiophosphate moiety, which alters receptor binding kinetics. In contrast, ATPγS retains full agonist activity at the P2Y4 receptor, where its EC~50~ (34.5 µM) mirrors that of unmodified ATP (17 µM). Such differential activation highlights the structural plasticity of P2Y receptors and their tolerance to phosphate modifications.

Table 1: Agonist Activity of ATPγS at Select P2 Receptor Subtypes
Receptor Subtype Endogenous ATP EC~50~ (µM) ATPγS EC~50~ (µM) Key Functional Role
P2X7 5.9 (ATP) 10.3 Calcium signaling, inflammasome activation
P2Y2 0.085 ~2.30 Mucociliary clearance, ion transport
P2Y4 17 34.5 Uridine triphosphate (UTP)-sensitive signaling

Nonhydrolyzable Adenosine 5′-O-[Gamma-Thio]Triphosphate Tetralithium Salt Functionality in Signal Transduction Studies

The gamma-thio substitution in ATPγS confers resistance to hydrolysis by ectonucleotidases and ATPases, enabling researchers to isolate ATP-binding events from downstream enzymatic processing.

Stabilization of Pre-Hydrolysis States

In the AAA+ ATPase p97, ATPγS maintains the enzyme’s pre-hydrolysis conformation for over 24 hours at physiological temperatures, as evidenced by solid-state nuclear magnetic resonance (NMR) spectroscopy. This stability allows precise characterization of nucleotide-binding domain dynamics and inter-subunit communication. By contrast, native ATP undergoes rapid hydrolysis under identical conditions, transiently populating intermediate states that are challenging to capture.

Competitive Inhibition of ATP-Dependent Enzymes

ATPγS acts as a competitive inhibitor by occupying ATP-binding pockets without undergoing hydrolysis. For example, in protein kinase A (PKA), ATPγS competes with ATP (K~i~ = 8.2 µM) to block substrate phosphorylation, permitting crystallographic studies of enzyme-substrate complexes. This property is invaluable for elucidating catalytic mechanisms and designing allosteric modulators.

Real-Time Analysis of Cooperative Signaling

A novel NMR-based approach leverages ATPγS to investigate cooperativity in multimeric enzymes. By incubating p97 with ATPγS and a regeneration system that slowly converts ATPγS to ATP, researchers observed incremental shifts in the NMR spectrum corresponding to conformational changes during hydrolysis. This method reveals how nucleotide composition regulates enzyme activity and inter-domain communication.

Comparative Analysis with Endogenous Adenosine Triphosphate in Extracellular Communication

Receptor Selectivity and Signaling Outcomes

While endogenous ATP activates multiple P2 receptor subtypes (e.g., P2Y1, P2Y2, P2Y11), ATPγS exhibits narrower selectivity, preferentially engaging P2X7, P2Y2, and P2Y4 receptors. This selectivity reduces off-target effects in experimental systems, enabling precise dissection of receptor-specific pathways. For instance, ATPγS-induced P2X7 activation in vascular smooth muscle cells triggers sustained calcium influx and subsequent cyclooxygenase-2 (COX-2) expression, a response attenuated by P2X7 antagonists but unaffected by P2Y receptor blockers.

Temporal Dynamics of Signal Transduction

The hydrolytic stability of ATPγS prolongs receptor activation, amplifying downstream signaling cascades. In macrophages, ATPγS sustains NLRP3 inflammasome activity for >6 hours, whereas ATP’s effects diminish within minutes due to rapid conversion to adenosine. This prolonged activity facilitates the study of slow-onset processes like transcriptional regulation and cytokine secretion.

Table 2: Functional Comparison of ATP and ATPγS in Purinergic Signaling
Property Endogenous ATP ATPγS Tetralithium Salt
Hydrolysis resistance Susceptible to ectonucleotidases Resistant to enzymatic hydrolysis
Receptor selectivity Broad (P2X1-7, P2Y1-14) Narrow (P2X7, P2Y2, P2Y4)
Signaling duration Transient (seconds to minutes) Prolonged (hours)
Experimental utility Study rapid, transient responses Trap stable intermediates, study slow processes

Properties

IUPAC Name

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQFDOIBOYDYKH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li4N5O12P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves the thiophosphorylation of adenosine triphosphate. The reaction typically requires the use of phosphorothioic acid and lithium salts under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and specific enzymes for hydrolysis. The conditions for these reactions vary depending on the desired outcome but often involve controlled pH and temperature .

Major Products Formed

The major products formed from the reactions of this compound include adenosine diphosphate, phosphorothioic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

ATPγS tetralithium salt is a non-hydrolyzable analog of ATP that acts as a P2 purinergic receptor agonist . It has numerous applications in scientific research due to its ability to substitute for ATP in various reactions .

Scientific Research Applications

  • P2 Purinergic Receptor Agonist: ATPγS tetralithium salt serves as a non-selective agonist for P2 purinergic receptors .
  • Investigating Wound Closure: ATPγS can be used to study wound-induced tissue motion . It produces a dramatic increase in wound-induced tissue motion, which is consistent with its ability to compete with extracellular ATP hydrolysis .
  • Substrate for Nucleotide Hydrolysis and RNA Unwinding: ATPγS tetralithium salt can act as a substrate for nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation .
  • Study of Kinase Reactions: It can substitute for ATP in various kinase reactions, and the resulting thiophosphorylated proteins are resistant to dephosphorylation by protein phosphatases .
  • Enhancing Enzyme Activity: ATPγS tetralithium salt enhances intrinsic fluorescence and induces aggregation, increasing spinach Rubisco activating enzyme activity .
  • Inflammatory Response Research: ATPγS tetralithium salt has been shown to attenuate the inflammatory response, reduce the accumulation of cells and proteins in bronchoalveolar lavage fluid, and reduce neutrophil infiltration and Evans blue albumin dye extravasation into lung tissue in a mouse model of acute lung injury (ALI) induced by endotoxin/lipopolysaccharide (LPS) .

Data Table

ApplicationDescription
P2 Purinergic Receptor AgonistNon-selective agonist for P2 receptors
Wound Closure StudiesUsed to examine wound-induced tissue motion and its relationship with extracellular ATP hydrolysis
Nucleotide Hydrolysis and RNA UnwindingSubstrate for these activities in eukaryotic translation initiation
Kinase ReactionsCan replace ATP in kinase reactions, yielding thiophosphorylated proteins resistant to dephosphorylation
Enzyme Activity EnhancementIncreases spinach Rubisco activating enzyme activity through enhanced intrinsic fluorescence and aggregation
Anti-inflammatory ApplicationsAttenuates inflammatory response, reduces cell and protein accumulation in bronchoalveolar lavage fluid, and reduces neutrophil infiltration in a mouse model of ALI

Case Studies

  • Wound Closure in Zebrafish: In larval zebrafish tail fins, researchers found that wound-induced epithelial sheet motion was blunted by the addition of apyrase to the fish bathing medium . The addition of ATPγS resulted in a dramatic increase in wound-induced tissue motion .
  • Airway Epithelial Cells: ATPγS tetralithium salt has been used in studies examining differential regulation of ATP- and UTP-evoked prostaglandin E2 and IL-6 production from human airway epithelial cells .
  • Acute Lung Injury in Mice: In a mouse model of ALI induced by intratracheal administration of endotoxin/lipopolysaccharide (LPS), treatment with ATPγS tetralithium salt (50-100 μM final blood concentration) attenuated the inflammatory response, reduced the accumulation of cells (48%, P < 0.01) and proteins (57%, P < 0.01) in bronchoalveolar lavage fluid, and reduced neutrophil infiltration and Evans blue albumin dye extravasation into lung tissue .

Cautions

Mechanism of Action

The mechanism of action of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves its interaction with ATP-dependent enzymes and purinergic receptors. The compound acts as a stable analog of ATP, binding to ATP sites and modulating the activity of enzymes and receptors. This interaction leads to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C10H12Li4N5O12P3S .
  • Molecular Weight : 546.98 g/mol .
  • Solubility : Highly soluble in water .
  • Storage : Stable at -20°C in single-use aliquots .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Modification Hydrolysis Resistance Primary Targets Key Applications
ATPγS tetralithium γ-phosphate oxygen → sulfur High P2Y receptors, eIF4A, proteasomes Receptor agonism, RNA unwinding
ATP (natural) Unmodified triphosphate Low Universal ATP-binding proteins Energy transfer, kinase reactions
AMP-PNP β,γ-imido group (non-bridging oxygen) Very high ATPases, kinases, proteasomes Structural studies, enzyme inhibition
GTPγS γ-phosphate oxygen → sulfur (GTP) High G proteins, GTPases G-protein activation
GMP-PNP β,γ-imidodiphosphate (GTP analog) High GTP-binding proteins Signal transduction studies

Stability and Potency

  • ATPγS vs. ATP :

    • ATPγS resists hydrolysis, enabling sustained activation of P2Y receptors (e.g., EC50 = 5.52 for P2Y11) .
    • ATP is rapidly hydrolyzed, limiting its use in prolonged assays .
  • ATPγS vs. AMP-PNP: AMP-PNP’s imido group provides greater steric hindrance, making it non-hydrolyzable even under extreme conditions . ATPγS’s thio substitution preserves closer structural mimicry to ATP, enhancing binding affinity in some systems (e.g., α-crystallin chaperone function) .
  • ATPγS vs. GTPγS :

    • GTPγS targets GTPases (e.g., G proteins), while ATPγS is specific to ATP-dependent pathways .
    • Both exhibit similar resistance to hydrolysis due to sulfur substitution .

Experimental Considerations

Compound Contaminants Purity Special Handling
ATPγS tetralithium <0.1% ATP (if present) >90% Avoid freeze-thaw cycles; store at -20°C
GTPγS <0.1% GTP Variable Similar storage to ATPγS
AMP-PNP <0.2% ATP High Stable in neutral buffers

Research Findings and Case Studies

Receptor Activation

  • P2Y1 Agonism : ATPγS exhibited equipotent activity to 2MeSATP at P2Y1 receptors, with responses blocked by antagonist MRS2179 .
  • Calcium Signaling : In TEA3A1 cells, ATPγS induced Ca<sup>2+</sup> influx (ED50 ~50 μM) and prostaglandin E2 production .

Enzyme Interactions

  • eIF4A Activity : ATPγS served as a substrate for RNA-stimulated nucleotide hydrolysis, critical for studying translation initiation .

Therapeutic Potential

  • Anti-inflammatory Effects : In acute lung injury (ALI) models, ATPγS (50–100 μM) reduced neutrophil infiltration and protein leakage by 48–57% .

Q & A

Q. What are the key biochemical properties of ATPgammaS tetralithium salt that make it suitable for studying ATP-dependent processes?

this compound is a non-hydrolyzable ATP analog where the γ-phosphate oxygen is replaced by sulfur, rendering it resistant to enzymatic hydrolysis. This stability allows researchers to study ATP-binding interactions without confounding effects from ATP turnover. It is soluble in PBS (10 mg/mL at pH 7.2) and widely used in assays requiring prolonged ATPase or kinase activity stabilization, such as G-protein activation or RNA unwinding studies .

Methodological Note : For kinetic assays, concentrations ranging from 0.1 μM to 250 μM are typical, with higher purity (>90%) recommended to minimize batch variability .

Q. How is this compound utilized in investigating G-protein coupled receptor (GPCR) signaling pathways?

ATPgammaS acts as a potent agonist for P2Y2 and P2Y11 receptors (pEC50 = 5.52 for P2Y11), enabling studies on G-protein activation without signal termination via hydrolysis. For example, in lung endothelial cell models, ATPgammaS (50–100 μM) reduces inflammation by stabilizing receptor-Gα subunit interactions, as shown by decreased neutrophil infiltration and Evans blue dye extravasation .

Experimental Design : Use ATPgammaS in lysis buffers or cell culture media to maintain constitutive Gα activity. Include GTPγS (a non-hydrolyzable GTP analog) as a control to isolate downstream effector roles .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between ATP binding and hydrolysis effects using this compound?

ATPgammaS is ideal for distinguishing binding versus hydrolysis-dependent mechanisms. For example, in chaperone studies, ATPgammaS (3 mM) induced α-crystallin association with substrates (e.g., lactate dehydrogenase) without hydrolysis, replicating effects seen with ATP. This confirms that structural changes in chaperones rely on ATP binding, not hydrolysis .

Key Controls :

  • Compare results with ATP (hydrolyzable) and AMP-PNP (non-hydrolyzable β,γ-imido analog).
  • Use vanadate or oligomycin to inhibit residual ATPase activity .

Q. What methodological considerations are critical when using this compound in RNA unwinding assays with eIF4A?

ATPgammaS serves as a substrate for eIF4A’s RNA-stimulated nucleotide hydrolysis and helicase activity. Key considerations include:

  • Purity : Use ≥98% purity to avoid contaminants affecting fluorescence-based assays (e.g., intrinsic fluorescence enhancement in Rubisco activation studies) .
  • Buffer Conditions : Optimize pH (e.g., pH 8 enhances binding affinity) and Mg²⁺ concentration, as divalent cations influence RNA-eIF4A interactions .
  • Kinetic Measurements : Monitor RNA unwinding via gel shift assays or real-time fluorescence quenching .

Q. Are there discrepancies in reported bioactivity data for this compound across different studies, and how can these be reconciled?

Discrepancies arise from variations in purity, storage conditions, and experimental models. For example:

Parameter Study A (Purity: 90%) Study B (Purity: 98%)
EC50 for eIF4A Not reported12 μM (pH 8)
Inflammatory Response 50–100 μM (in vivo)Not applicable

Resolution Strategies :

  • Validate purity via HPLC and adjust concentrations accordingly.
  • Replicate assays across multiple models (e.g., in vitro kinase assays vs. cell-based inflammation studies) .

Data Contradictions and Validation

  • Purity Impact : Lower-purity batches (e.g., 90%) may contain hydrolyzable ATP contaminants, skewing results in ATPase inhibition assays. Always cross-check with COA (Certificate of Analysis) .
  • Species Specificity : ATPgammaS efficacy in murine lung injury models (e.g., 57% reduction in protein leakage) may not translate to human cell lines due to receptor isoform differences .

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